molecular formula C13H13BrN2O2 B1431972 Ethyl 2-(2-bromophenyl)-5-methylpyrazole-3-carboxylate CAS No. 1448684-44-3

Ethyl 2-(2-bromophenyl)-5-methylpyrazole-3-carboxylate

Cat. No. B1431972
M. Wt: 309.16 g/mol
InChI Key: YZOLNMZEQWZTOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-bromophenyl)-5-methylpyrazole-3-carboxylate, also known by its abbreviated name as EBPC, is a chemical compound used in a variety of scientific research applications. EBPC is a member of the pyrazole family of heterocyclic compounds, which are composed of two nitrogen atoms and three carbon atoms. EBPC is a versatile molecule that can be used to synthesize a variety of other compounds, and has been used in many scientific research applications, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

EBPC has a variety of scientific research applications, particularly in the fields of biochemistry and physiology. EBPC has been used in studies of the effects of different compounds on the body, as well as to study the effects of different drugs on the body. EBPC has also been used to study the effects of different hormones on the body, as well as to study the effects of different environmental factors on the body. EBPC has also been used in studies of the effects of different compounds on the brain, as well as to study the effects of different drugs on the brain. EBPC has also been used in studies of the effects of different hormones on the brain, as well as to study the effects of different environmental factors on the brain.

Mechanism Of Action

The mechanism of action of EBPC is not fully understood, however, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs, hormones, and environmental factors. Specifically, EBPC is believed to inhibit the enzymes CYP2D6 and CYP2C9, which are involved in the metabolism of drugs, hormones, and environmental factors. Inhibition of these enzymes can lead to reduced metabolism of these compounds, which can lead to increased levels of these compounds in the body.

Biochemical And Physiological Effects

EBPC has been studied for its biochemical and physiological effects on the body. Studies have shown that EBPC can inhibit the activity of certain enzymes involved in the metabolism of drugs, hormones, and environmental factors, which can lead to increased levels of these compounds in the body. In addition, EBPC has been shown to have an anti-inflammatory effect, as well as an anti-cancer effect. EBPC has also been shown to have an anti-bacterial effect, as well as an anti-viral effect.

Advantages And Limitations For Lab Experiments

One of the main advantages of using EBPC in lab experiments is that it is a relatively inexpensive compound, which makes it a cost-effective option for researchers. In addition, EBPC is a relatively stable compound, which makes it suitable for long-term storage and use in experiments. However, one of the main limitations of using EBPC in lab experiments is that it is a relatively toxic compound, and should be handled with caution. In addition, EBPC is a relatively slow-acting compound, which can make it difficult to study its effects in a timely manner.

Future Directions

The potential future directions for EBPC research are numerous. One potential future direction is to further investigate the biochemical and physiological effects of EBPC on the body. This could include further studies on the effects of EBPC on the metabolism of drugs, hormones, and environmental factors, as well as further studies on the anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral effects of EBPC. Another potential future direction is to investigate the potential therapeutic applications of EBPC, such as its potential use as a drug or supplement. Finally, further research could be conducted on the safety and toxicity of EBPC, as well as on the potential environmental

properties

IUPAC Name

ethyl 2-(2-bromophenyl)-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-8-9(2)15-16(12)11-7-5-4-6-10(11)14/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOLNMZEQWZTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-bromophenyl)-5-methylpyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-bromophenyl)-5-methylpyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-bromophenyl)-5-methylpyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(2-bromophenyl)-5-methylpyrazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(2-bromophenyl)-5-methylpyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(2-bromophenyl)-5-methylpyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(2-bromophenyl)-5-methylpyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.